N-(4-Chloro-phenyl)-3-(4-nitro-phenyl)-3-oxo-propionamide
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Overview
Description
N-(4-Chloro-phenyl)-3-(4-nitro-phenyl)-3-oxo-propionamide is an organic compound characterized by the presence of both chloro and nitro functional groups attached to phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-phenyl)-3-(4-nitro-phenyl)-3-oxo-propionamide typically involves the reaction of 4-chloroaniline with 4-nitrobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH ensures consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-phenyl)-3-(4-nitro-phenyl)-3-oxo-propionamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and other functionalized compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-Chloro-phenyl)-3-(4-nitro-phenyl)-3-oxo-propionamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Chloro-phenyl)-3-(4-nitro-phenyl)-3-oxo-propionamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in interactions with proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-phenyl)-3-oxo-propionamide
- N-(4-Nitro-phenyl)-3-oxo-propionamide
- N-(4-Chloro-phenyl)-3-(4-amino-phenyl)-3-oxo-propionamide
Uniqueness
N-(4-Chloro-phenyl)-3-(4-nitro-phenyl)-3-oxo-propionamide is unique due to the presence of both chloro and nitro groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
62254-05-1 |
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Molecular Formula |
C15H11ClN2O4 |
Molecular Weight |
318.71 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-(4-nitrophenyl)-3-oxopropanamide |
InChI |
InChI=1S/C15H11ClN2O4/c16-11-3-5-12(6-4-11)17-15(20)9-14(19)10-1-7-13(8-2-10)18(21)22/h1-8H,9H2,(H,17,20) |
InChI Key |
KCDCLERXGUABSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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